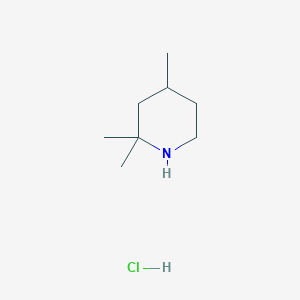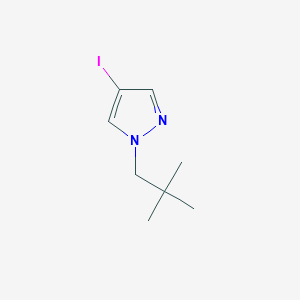![molecular formula C10H14N4O3 B1459959 2-アミノ-4-ヒドロキシ-5,8-ジヒドロピリド[3,4-d]ピリミジン-7(6H)-カルボン酸エチル CAS No. 1241674-70-3](/img/structure/B1459959.png)
2-アミノ-4-ヒドロキシ-5,8-ジヒドロピリド[3,4-d]ピリミジン-7(6H)-カルボン酸エチル
概要
説明
Ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and antioxidant properties .
科学的研究の応用
Ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential to inhibit enzymes and proteins involved in various biological processes.
Medicine: Research focuses on its anticancer, antimicrobial, and antioxidant properties, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific chemical properties.
作用機序
Target of Action
Compounds of the pyrido[2,3-d]pyrimidines class, to which this compound belongs, have been found to exhibit a wide range of biological activities . They are known to interact with various targets such as tyrosine kinases and cyclin-dependent kinases .
Mode of Action
Similar compounds in the pyrido[2,3-d]pyrimidines class have been found to inhibit the activity of tyrosine kinases and cyclin-dependent kinases . These enzymes play crucial roles in cellular processes such as cell division and signal transduction, and their inhibition can lead to the suppression of cell proliferation .
Biochemical Pathways
Given that similar compounds in the pyrido[2,3-d]pyrimidines class are known to inhibit tyrosine kinases and cyclin-dependent kinases , it can be inferred that this compound may affect pathways related to cell division and signal transduction.
Result of Action
Compounds of the pyrido[2,3-d]pyrimidines class are known to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . Therefore, it can be inferred that this compound may have similar effects.
生化学分析
Biochemical Properties
Ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of the key interactions is with tyrosine kinases, where it acts as an inhibitor. This inhibition can lead to the modulation of signaling pathways that are crucial for cell proliferation and survival . Additionally, this compound has been shown to interact with cyclin-dependent kinases, which are essential for cell cycle regulation . The nature of these interactions typically involves binding to the active sites of these enzymes, thereby preventing their normal function.
Cellular Effects
The effects of ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation by interfering with cell signaling pathways such as the MAPK/ERK pathway . This interference can lead to changes in gene expression and a reduction in cellular metabolism, ultimately resulting in cell cycle arrest and apoptosis. In non-cancerous cells, the compound may also affect cellular functions, but the extent and nature of these effects can vary depending on the cell type and context.
Molecular Mechanism
At the molecular level, ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate exerts its effects primarily through enzyme inhibition. By binding to the active sites of tyrosine kinases and cyclin-dependent kinases, it prevents the phosphorylation events necessary for downstream signaling . This binding interaction is often facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to degradation . Long-term effects observed in in vitro and in vivo studies include sustained inhibition of cell proliferation and potential cytotoxicity at higher concentrations.
Dosage Effects in Animal Models
The effects of ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. Threshold effects are also evident, where a minimum effective dose is required to achieve the desired antiproliferative effects, while doses above this threshold can lead to adverse effects.
Metabolic Pathways
Ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its conversion into various metabolites . These metabolites can then be further processed by conjugation reactions, such as glucuronidation, to enhance their excretion. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites within the cell.
Transport and Distribution
Within cells and tissues, ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is transported and distributed through various mechanisms. Transporters such as ATP-binding cassette (ABC) transporters play a role in the efflux of the compound from cells, while solute carrier (SLC) transporters facilitate its uptake . Binding proteins within the cytoplasm can also influence the compound’s localization and accumulation, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles, enhancing its efficacy. For example, phosphorylation or acetylation of the compound can influence its binding affinity and interaction with target biomolecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate typically involves multi-step reactions. One common method includes the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4(3H)-one and acetophenone derivatives or various cyclic ketones in the presence of a catalytic amount of sodium carbonate in a mixture of water and ethanol at 60°C . This reaction leads to the construction of two carbon–carbon bonds and one carbon–nitrogen bond in a single synthetic step.
Industrial Production Methods
the principles of green chemistry, such as using aqueous media and avoiding harsh reaction conditions, are often applied to optimize the synthesis for large-scale production .
化学反応の分析
Types of Reactions
Ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrido[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from these reactions include various substituted pyrido[3,4-d]pyrimidine derivatives, which can exhibit enhanced biological activities .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrido[3,4-d]pyrimidine derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Pyrimidino[4,5-d][1,3]oxazine
Uniqueness
Ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to form stable complexes with various biological targets makes it a valuable compound for drug discovery and development .
特性
IUPAC Name |
ethyl 2-amino-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c1-2-17-10(16)14-4-3-6-7(5-14)12-9(11)13-8(6)15/h2-5H2,1H3,(H3,11,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRFMGWNZXKKNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-pyridin-3-ylprop-2-en-1-one](/img/structure/B1459887.png)

![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1459889.png)
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1459890.png)

![2-({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate](/img/structure/B1459893.png)





